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(S)-1-(3,4-Dimethoxyphenyl)propan-1-amine
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Overview
Description
(S)-1-(3,4-Dimethoxyphenyl)propan-1-amine is a chiral amine compound characterized by the presence of a 3,4-dimethoxyphenyl group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,4-Dimethoxyphenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3,4-dimethoxybenzaldehyde.
Reductive Amination: The aldehyde group of 3,4-dimethoxybenzaldehyde is subjected to reductive amination using a suitable amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other chiral resolution techniques to obtain the (S)-enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques to ensure high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3,4-Dimethoxyphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, thiols, amines.
Major Products
Oxidation Products: Imines, nitriles.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Halogenated or thiolated derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
(S)-1-(3,4-Dimethoxyphenyl)propan-1-amine is structurally related to several active pharmaceutical ingredients (APIs). Its enantiomers have been studied for their potential effects on neurological conditions and cardiovascular health. The compound's ability to interact with neurotransmitter systems makes it a candidate for treating disorders such as attention deficit hyperactivity disorder (ADHD) and depression.
Table 1: Pharmacological Activities of this compound
Case Study: Neurotransmitter Interaction
A study demonstrated that this compound exhibits significant dopaminergic activity, which is crucial for its potential use in treating ADHD. The compound's interaction with serotonin receptors also suggests a role in mood regulation.
Biocatalysis
Transaminase-Mediated Synthesis
Transaminases are enzymes that facilitate the transfer of amino groups, enabling the synthesis of chiral amines. This compound can be synthesized using immobilized whole-cell biocatalysts with transaminase activity. This method is environmentally friendly and economically viable.
Table 2: Biocatalytic Synthesis Parameters
Parameter | Value |
---|---|
Substrate concentration | 100 mM |
Conversion rate | >88% |
Enantiomeric excess | >95% |
Case Study: Kinetic Resolution
In a study focusing on the kinetic resolution of racemic amines, this compound was obtained with high enantiomeric excess. This method highlights the efficiency of biocatalysis in producing enantiopure compounds for pharmaceutical applications .
Synthesis of Isoquinoline Precursors
This compound serves as a precursor for synthesizing isoquinoline derivatives, which have diverse biological activities. The synthesis involves several steps, including the use of acyl chlorides to form amides.
Table 3: Synthesis Steps for Isoquinoline Derivatives
Step | Reaction Conditions | Yield |
---|---|---|
Formation of amide | Reflux with acyl chloride | 81% |
Hydrolysis | Treatment with acid | 80% |
Case Study: Biological Activity of Isoquinoline Derivatives
Research indicates that isoquinoline derivatives synthesized from this compound exhibit vasodilatory effects comparable to known vasodilators like papaverine . This suggests potential therapeutic applications in cardiovascular diseases.
Mechanism of Action
The mechanism of action of (S)-1-(3,4-Dimethoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as:
Receptors: Binding to neurotransmitter receptors, influencing signal transduction pathways.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Ion Channels: Modulation of ion channel activity, affecting cellular excitability.
Comparison with Similar Compounds
Similar Compounds
®-1-(3,4-Dimethoxyphenyl)propan-1-amine: The enantiomer of the compound with different stereochemistry.
1-(3,4-Dimethoxyphenyl)propan-2-amine: A structural isomer with the amine group at a different position.
3,4-Dimethoxyamphetamine: A related compound with similar functional groups but different pharmacological properties.
Uniqueness
(S)-1-(3,4-Dimethoxyphenyl)propan-1-amine is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomers and structural isomers.
Biological Activity
(S)-1-(3,4-Dimethoxyphenyl)propan-1-amine, a chiral compound with the molecular formula C11H17NO2, is increasingly recognized for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.
- Molecular Weight : 195.26 g/mol
- Structure : The compound features a propanamine backbone with a 3,4-dimethoxyphenyl group, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It may act as an agonist or antagonist at specific receptor sites, modulating neurotransmitter levels such as serotonin and dopamine. Additionally, it can inhibit or activate enzymes involved in various metabolic pathways, leading to diverse physiological effects .
Potential Molecular Targets
- Neurotransmitter Receptors : Modulates serotonin and dopamine receptors.
- Enzymes : Inhibits or activates metabolic enzymes influencing neurotransmission and other biochemical pathways.
Antidepressant and Neurological Effects
Research indicates that this compound may have antidepressant properties. It has been studied for its effects on mood regulation and potential therapeutic applications in treating depression and anxiety disorders .
Anticancer Properties
Recent studies have explored the compound's anticancer effects. For instance, it has shown promise in enhancing the efficacy of certain chemotherapeutic agents by disrupting multidrug resistance (MDR) mechanisms in cancer cells. This suggests that this compound could be utilized in combination therapies for better outcomes against resistant cancer types .
Study on Neurotransmitter Modulation
A study examined the effects of this compound on neurotransmitter levels in animal models. Results indicated significant increases in serotonin and dopamine levels, correlating with improved mood-related behaviors. This supports its potential use as an antidepressant .
Anticancer Efficacy Research
In a preclinical model involving ovarian and colon cancer cells, this compound was tested alongside established chemotherapeutics. The results demonstrated enhanced cytotoxicity when combined with specific inhibitors of drug efflux proteins, suggesting a synergistic effect that could improve treatment efficacy against resistant cancer strains .
Safety and Toxicology
While promising, safety assessments are crucial for understanding the therapeutic window of this compound. Preliminary toxicity studies indicate that the compound has a moderate safety profile but requires further investigation to establish comprehensive safety data for clinical applications .
Summary Table of Biological Activities
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(1S)-1-(3,4-dimethoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17NO2/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h5-7,9H,4,12H2,1-3H3/t9-/m0/s1 |
InChI Key |
GOYNRRVQKKZYOW-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C=C1)OC)OC)N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OC)OC)N |
Origin of Product |
United States |
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